2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride
CAS No.: 1051366-59-6
Cat. No.: VC5810339
Molecular Formula: C15H21Cl2N3O2
Molecular Weight: 346.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1051366-59-6 |
|---|---|
| Molecular Formula | C15H21Cl2N3O2 |
| Molecular Weight | 346.25 |
| IUPAC Name | 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C15H20ClN3O2.ClH/c1-12-2-4-13(5-3-12)17-14(20)11-18-6-8-19(9-7-18)15(21)10-16;/h2-5H,6-11H2,1H3,(H,17,20);1H |
| Standard InChI Key | SMNFAFCNJNIRBM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)CCl.Cl |
Introduction
Chemical Identification and Structural Properties
The molecular formula of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride is C₁₅H₂₁Cl₂N₃O₂, with a molecular weight of 346.25 g/mol. Its IUPAC name reflects the presence of a piperazine ring substituted with a 2-chloroacetyl group, an acetamide linker, and a 4-methylphenyl moiety, all stabilized as a hydrochloride salt. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)CCl.Cl |
| InChIKey | SMNFAFCNJNIRBM-UHFFFAOYSA-N |
| PubChem CID | 16325510 |
The hydrochloride salt enhances solubility in polar solvents, though explicit solubility data remain unreported. Structural analogs, such as 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide (PubChem CID: 4160800), demonstrate similar acetamide-piperazine architectures but vary in substituent effects on bioactivity .
Synthetic Methodology
Reaction Pathway
The synthesis follows a two-step protocol :
-
Intermediate Formation: Piperazine reacts with chloroacetyl chloride to yield 2-chloroacetylpiperazine.
-
Acetamide Coupling: The intermediate undergoes nucleophilic acyl substitution with 4-methylaniline in the presence of a base (e.g., triethylamine), forming the acetamide derivative.
-
Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity and stability.
Optimization Considerations
Patent WO2009057133A2 highlights analogous piperazine-ethoxy acetamide syntheses, emphasizing temperature control (0–5°C during chloroacetylation) and stoichiometric precision to minimize byproducts . Yield improvements (>75%) are achievable via dropwise addition of reagents and inert atmospheres.
Structural and Electronic Features
Conformational Analysis
The piperazine ring adopts a chair conformation, with the 2-chloroacetyl group occupying an equatorial position to reduce steric strain. The acetamide linker facilitates hydrogen bonding with biological targets, while the 4-methylphenyl group enhances lipophilicity, potentially aiding blood-brain barrier penetration .
Spectroscopic Characterization
While experimental spectra for this compound are unavailable, related analogs exhibit:
Inferred Biological Activity
Neuropharmacological Applications
Piperazine derivatives are explored for Alzheimer’s disease due to their dual AChE inhibition and NMDA receptor modulation . The 4-methylphenyl group in this compound could mitigate neuroinflammation by suppressing cyclooxygenase-2 (COX-2), though direct evidence is lacking.
Research Gaps and Future Directions
-
Biological Profiling: No in vitro or in vivo data exist for this compound. Priority assays should include AChE inhibition, cytotoxicity, and pharmacokinetic studies.
-
Structural Modifications: Introducing fluorinated or heterocyclic substituents may improve target selectivity and metabolic stability.
-
Computational Modeling: Molecular docking studies could predict binding affinities for AChE and related enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume